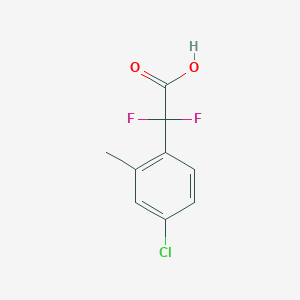

2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNPWVVAOXIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and difluoroacetic acid.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

Reaction Steps: The phenol group undergoes a substitution reaction with difluoroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro and difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related difluoroacetic acid derivatives, focusing on substituent effects, molecular properties, and reported applications.

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Chloro vs. Methyl: The target compound’s methyl group (electron-donating) contrasts with analogs like 2-(4-chlorophenyl)-2,2-difluoroacetic acid, which lacks this substituent. Halogen Diversity: Bromine (in 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid) increases molecular weight and may enhance binding affinity in biological systems due to its polarizability .

Biological Activity: MHY3200, a phenoxy-substituted analog, demonstrates PPARα agonist activity (binding affinity: −8.89 kcal/mol in docking studies) and ameliorates lipid accumulation in NAFLD models . The trifluoromethoxy group in 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid may confer metabolic resistance, a feature relevant to drug design .

Biological Activity

2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid (commonly referred to as difluoroacetic acid derivative) is a compound of significant interest in pharmaceutical and agricultural chemistry due to its diverse biological activities. This article delves into its biological properties, including antiproliferative effects, antibacterial activity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a difluoromethyl group attached to a chloro-substituted aromatic ring. This configuration enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that difluorinated acetic acids can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting metabolic pathways.

Table 1: Antiproliferative Activity of Difluoroacetic Acid Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | HeLa (Cervical Cancer) | 20 | Disruption of glycolysis |

| 2-(4-Bromophenyl)-2,2-difluoroacetic acid | A549 (Lung Cancer) | 18 | Inhibition of mitochondrial respiration |

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various pathogens. Preliminary findings suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study conducted using the disc diffusion method, this compound demonstrated substantial inhibition zones against common bacterial strains:

- Staphylococcus aureus : Inhibition zone diameter of 22 mm.

- Escherichia coli : Inhibition zone diameter of 18 mm.

These results indicate that the compound may act as a potential antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Disruption : The compound may interfere with key metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that fluorinated compounds can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : Some studies propose that these compounds can inhibit specific enzymes involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-methylphenyl)-2,2-difluoroacetic acid, and what factors influence reaction yields?

- Methodological Answer: The compound can be synthesized via solvolysis of intermediate esters in anhydrous methanol or ethanol, as demonstrated for analogous difluoroacetic acid derivatives. Aqueous acetone is optimal for isolating the free acid form, achieving yields >75% under controlled conditions. Key factors include solvent polarity, reaction time (2–24 hours), and temperature (room temperature for ester formation; elevated temperatures for acid isolation) . Fluorination agents like DAST (diethylaminosulfur trifluoride) selectively introduce fluorine atoms at the α-position, while acylation at the N-1 position enhances carbonyl electrophilicity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural features of this compound?

- Methodological Answer:

- ¹⁹F NMR : The CF₂ group resonates at δ ≈ -102 to -103 ppm, with splitting patterns influenced by adjacent substituents (e.g., chloro and methyl groups) .

- ¹H NMR : The methyl group on the phenyl ring appears as a singlet (δ ≈ 2.35 ppm), while aromatic protons show coupling patterns indicative of substitution (e.g., para-chloro and ortho-methyl groups) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ≈ 165–170 ppm, with coupling constants (²JCF ≈ 33–34 Hz) confirming CF₂ attachment .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer: Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the difluoroacetic acid moiety. Avoid exposure to moisture, as the CF₂ group is susceptible to nucleophilic attack by water, leading to decomposition .

Advanced Research Questions

Q. How does the electronic effect of the 4-chloro-2-methylphenyl substituent influence the acidity and reactivity of the difluoroacetic acid group?

- Methodological Answer: The electron-withdrawing chloro group enhances acidity (pKa reduction) via inductive effects, while the ortho-methyl group introduces steric hindrance, slowing nucleophilic substitution. Computational studies (e.g., density functional theory at the B3-LYP/6-31G(d) level) can quantify these effects by analyzing charge distribution and frontier molecular orbitals . Experimental validation involves comparing reaction kinetics with substituted analogs (e.g., para-fluoro or unsubstituted phenyl derivatives) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing synthetic intermediates?

- Methodological Answer:

- IR Spectroscopy : Confirm the presence of CF₂ (≈1080–1095 cm⁻¹) and C=O (≈1720–1760 cm⁻¹) stretches. Discrepancies may arise from incomplete fluorination or ester hydrolysis .

- Chromatography : Use reverse-phase HPLC with UV detection (λ ≈ 210–260 nm) to separate and quantify byproducts. Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to resolve overlapping peaks .

- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining the crystal structure of purified intermediates, as done for related difluoroindole derivatives .

Q. How can structure-activity relationship (SAR) studies optimize this compound for PPARα agonist activity?

- Methodological Answer:

- In vitro Assays : Measure PPARα activation using luciferase reporter assays in HepG2 cells. Compare potency (EC₅₀) with known agonists (e.g., MHY3200, a benzo[d]thiazole derivative with EC₅₀ ≈ 0.5 µM) .

- Modifications : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to enhance binding affinity. Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve metabolic stability .

- Molecular Docking : Use AutoDock Vina to simulate interactions with PPARα’s ligand-binding domain, focusing on hydrogen bonding with Ser280 and hydrophobic contacts with Leu330 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.